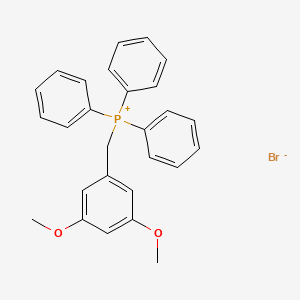
(3,5-Dimethoxybenzyl)triphenylphosphonium bromide
Übersicht
Beschreibung
(3,5-Dimethoxybenzyl)triphenylphosphonium bromide, commonly referred to as DMBTPB, is a quaternary ammonium salt that is used as a catalyst in organic synthesis. It is a white solid that is soluble in organic solvents and has a melting point of around 200°C. DMBTPB is used in a variety of laboratory experiments and applications, including drug synthesis, organic synthesis, and biochemistry. It is also used in the synthesis of various compounds, such as peptides and nucleic acids.
Wissenschaftliche Forschungsanwendungen
Structural Properties
- Structural Analysis for Synthesis of Dendritic Materials : The structural properties of 3,5-dimethoxybenzyl bromide, a closely related compound to (3,5-Dimethoxybenzyl)triphenylphosphonium bromide, were determined using X-ray diffraction. These compounds are of interest as building blocks for the synthesis of dendritic materials, with notable differences in structural properties observed between similar molecules (Pan et al., 2005).
Synthesis Applications
- Synthesis of Indoles : (2-Aminobenzyl) triphenylphosphonium bromide, related to (3,5-Dimethoxybenzyl)triphenylphosphonium bromide, has been used in the microwave-assisted synthesis of 2-substituted indoles, a process yielding high yields in a one-pot reaction. This method was applied in the formal total synthesis of arcyriacyanin A (Kraus & Guo, 2008).
Photochemistry Studies
- Investigating Photochemistry of Benzyl Derivatives : The photochemistry of 3,5-dimethoxybenzyl compounds with various leaving groups was examined, revealing insights into the behavior of such compounds under specific conditions. This study aids in understanding the photochemistry of related arylmethyl substrates (DeCosta et al., 2000).
Mitochondrial Research
- Mitochondrial Hydrogen Peroxide Measurement : A method using MitoB ((3-hydroxybenzyl)triphenylphosphonium bromide) was developed to assess changes in hydrogen peroxide within the mitochondrial matrix of living Drosophila. This method highlights the potential for related triphenylphosphonium compounds in investigating mitochondrial processes (Cochemé et al., 2012).
Corrosion Inhibition
- Mild Steel Corrosion Inhibition : The (2-aminobenzyl)triphenylphosphonium bromide, a compound similar to (3,5-Dimethoxybenzyl)triphenylphosphonium bromide, has been studied for its efficacy as an eco-friendly inhibitor against mild steel corrosion in acidic environments. This research could be indicative of the potential applications of similar compounds in corrosion inhibition (Goyal et al., 2018).
Eigenschaften
IUPAC Name |
(3,5-dimethoxyphenyl)methyl-triphenylphosphanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26O2P.BrH/c1-28-23-18-22(19-24(20-23)29-2)21-30(25-12-6-3-7-13-25,26-14-8-4-9-15-26)27-16-10-5-11-17-27;/h3-20H,21H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMJMXUZILDIHQD-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)OC.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26BrO2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20449896 | |
| Record name | (3,5-Dimethoxybenzyl)triphenylphosphonium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20449896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
493.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Dimethoxybenzyl)triphenylphosphonium bromide | |
CAS RN |
24131-30-4 | |
| Record name | (3,5-Dimethoxybenzyl)triphenylphosphonium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20449896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![1-(2,4-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine](/img/structure/B1625064.png)



